molecular formula C14H17Cl2N3O3 B2588541 4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 900011-76-9

4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No. B2588541
CAS RN: 900011-76-9
M. Wt: 346.21
InChI Key: WIQJYOAMEIJGHD-UHFFFAOYSA-N
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Description

4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as DCPAB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the family of N-substituted piperazine derivatives, which have been shown to possess a wide range of biological activities. DCPAB has gained significant attention due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid have been synthesized and screened for their antimicrobial activities. For instance, the synthesis of 1,2,4-triazole derivatives and their evaluation against various microorganisms demonstrated significant antimicrobial properties. These compounds have shown good or moderate activity against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Molecular Docking and Spectroscopic Studies

Molecular docking and spectroscopic studies have been conducted on derivatives of this compound to explore their potential biological activities. These studies include vibrational, structural, electronic, and optical analyses using both experimental and theoretical approaches. The results suggest that these compounds could serve as candidates for nonlinear optical materials and have notable biological activities, as indicated by auto-dock studies which reveal their inhibitory effects on specific growth factors (Vanasundari et al., 2018).

Synthesis and Reaction Studies

Research has also focused on the synthesis of compounds containing the this compound moiety and studying their chemical reactions. For example, the synthesis of 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides has been investigated, showcasing a variety of potential pharmacological applications (Akopyan et al., 2013).

Anticancer Activity

The evaluation of new compounds derived from this compound for their anticancer activity has been a significant area of research. Studies have identified specific derivatives with potent anticancer properties in vitro, suggesting their potential as therapeutic agents against various cancer cell lines (Saad & Moustafa, 2011).

Biological Evaluation and Receptor Binding

Further research has focused on the synthesis of compounds with the this compound structure and evaluating their biological activities, including binding affinities to specific receptors. These studies aim to discover new therapeutic agents with optimized receptor binding properties for the treatment of various diseases (Romagnoli et al., 2008).

properties

IUPAC Name

4-(3,4-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O3/c15-10-2-1-9(7-11(10)16)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJYOAMEIJGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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